Olprinone

Description

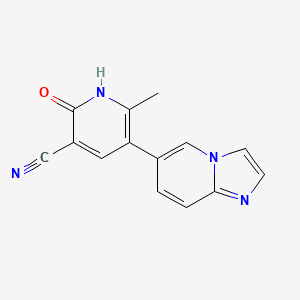

RN refers to HCl; structure given in first source

Propriétés

IUPAC Name |

5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O/c1-9-12(6-11(7-15)14(19)17-9)10-2-3-13-16-4-5-18(13)8-10/h2-6,8H,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAWFIIYTJQOKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048461 | |

| Record name | Olprinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106730-54-5 | |

| Record name | Olprinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106730-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olprinone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106730545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olprinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olprinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLPRINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y8BMI9YGC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Chemical Synthesis of Olprinone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olprinone, a potent and selective phosphodiesterase III (PDE3) inhibitor, has emerged as a significant cardiotonic agent for the management of acute heart failure. Its mechanism of action, centered on the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, results in positive inotropic and vasodilatory effects, thereby improving cardiac function without a significant increase in myocardial oxygen consumption. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and chemical synthesis of olprinone, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. The document details the signaling pathways influenced by olprinone, presents key quantitative data in a structured format, and outlines detailed experimental protocols for its chemical synthesis.

Discovery and Pharmacological Profile

Olprinone (also known as loprinone) was developed as a novel cardiotonic agent for the treatment of severe heart failure. It is a non-catecholamine, non-glycosidic compound that selectively inhibits the PDE3 enzyme.[1] This selectivity is crucial to its pharmacological profile, offering a distinct advantage over non-selective phosphodiesterase inhibitors.

Mechanism of Action

Olprinone exerts its therapeutic effects by selectively inhibiting the PDE3 enzyme, which is responsible for the degradation of cAMP in cardiac and vascular smooth muscle cells.[2] The inhibition of PDE3 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA).

In cardiac muscle cells , the PKA-mediated phosphorylation of L-type calcium channels and phospholamban results in an increased influx of calcium ions into the cell and enhanced reuptake of calcium into the sarcoplasmic reticulum. This leads to a more forceful contraction of the heart muscle (positive inotropic effect) and an increased rate of relaxation (lusitropic effect).

In vascular smooth muscle cells , the elevation of cAMP and subsequent activation of PKA leads to the phosphorylation of myosin light chain kinase (MLCK). This phosphorylation inhibits the activity of MLCK, resulting in smooth muscle relaxation and vasodilation. This vasodilation reduces both preload and afterload on the heart, decreasing the overall workload of the cardiac muscle.

Signaling Pathway

The signaling cascade initiated by olprinone is depicted in the following diagram:

Quantitative Pharmacological Data

The following tables summarize key quantitative data for olprinone, providing a basis for comparison and further research.

Table 1: In Vitro PDE Inhibitory Activity

| PDE Isoform | IC50 (μM) |

| PDE1 | 150 |

| PDE2 | 100 |

| PDE3 | 0.35 |

| PDE4 | 14 |

| Data sourced from MedChemExpress and Selleck Chemicals.[3][4] |

Table 2: Pharmacokinetic Parameters in Healthy Male Volunteers

| Parameter | Value (mean) |

| Total Clearance (CL) | 7.37 mL/minute/kg |

| Volume of Distribution (Central, V1) | 134 mL/kg |

| Intercompartmental Clearance (Q) | 7.75 mL/minute/kg |

| Volume of Distribution (Peripheral, V2) | 275 mL/kg |

| Half-life (alpha phase) | 5.4 minutes |

| Half-life (beta phase) | 57.7 minutes |

| Data from a study in healthy male volunteers.[5] |

Table 3: Hemodynamic Effects in Patients Post-Cardiac Surgery

| Parameter | Change with Olprinone Infusion (0.2 μg/kg/min) | Effective Plasma Concentration |

| Cardiac Index (CI) | Increased | 40 - 60 ng/mL |

| Systemic Vascular Resistance Index (SVRI) | Decreased | Onset at ~20 ng/mL |

| Data from a study in patients after open-heart surgery.[1] |

Chemical Synthesis Pathway

The chemical synthesis of olprinone, with the IUPAC name 5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile, can be achieved through various routes. A common and effective pathway starts from 2-amino-5-bromopyridine.

Representative Synthesis Workflow

The following diagram illustrates a typical synthetic route to olprinone hydrochloride.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of olprinone, based on information adapted from patent literature. Researchers should exercise standard laboratory safety precautions.

Synthesis of 6-bromoimidazo[1,2-a]pyridine

-

Reaction Setup: To a solution of 2-amino-5-bromopyridine in a suitable solvent such as ethanol, add bromoacetaldehyde diethyl acetal.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 20-24 hours under a nitrogen atmosphere.

-

Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or chloroform) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield 6-bromoimidazo[1,2-a]pyridine.

Synthesis of 1-(imidazo[1,2-a]pyridin-6-yl)propan-2-one

-

Coupling Reaction: 6-bromoimidazo[1,2-a]pyridine is coupled with a suitable propionyl equivalent. A common method involves a palladium-catalyzed cross-coupling reaction. For example, a reaction with isopropenyl acetate in the presence of a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., triphenylphosphine) in a suitable solvent like N,N-dimethylformamide (DMF) can be employed.

-

Reaction Conditions: The reaction mixture is heated at an elevated temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to afford 1-(imidazo[1,2-a]pyridin-6-yl)propan-2-one.

Synthesis of Olprinone

-

Condensation and Cyclization: 1-(imidazo[1,2-a]pyridin-6-yl)propan-2-one is reacted with cyanoacetamide in the presence of a base such as piperidine or sodium ethoxide in a solvent like ethanol.

-

Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The solid is washed with cold ethanol and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain pure olprinone.

Characterization

The synthesized olprinone should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the molecular formula.

-

Melting Point (MP): The melting point of the final product should be determined and compared with literature values.

Conclusion

Olprinone stands as a testament to the successful development of a selective PDE3 inhibitor for therapeutic use in acute heart failure. Its well-defined mechanism of action, leading to both positive inotropic and vasodilatory effects, offers a valuable treatment option. The chemical synthesis of olprinone is achievable through multi-step pathways, which can be optimized for yield and purity. This technical guide has provided a comprehensive overview of the discovery, pharmacology, and synthesis of olprinone, with the aim of supporting further research and development in the field of cardiovascular medicine. The detailed protocols and compiled quantitative data serve as a foundational resource for scientists and researchers dedicated to advancing the understanding and application of this important therapeutic agent.

References

- 1. i-repository.net [i-repository.net]

- 2. Systematic review and meta-analysis of the efficacy of olprinone and MEFV gene in treating heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparing the effects of milrinone and olprinone in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Olprinone, a Selective Phosphodiesterase III Inhibitor, Has Protective Effects in a Septic Rat Model after Partial Hepatectomy and Primary Rat Hepatocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

Olprinone Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Phosphodiesterase III Inhibitor

Olprinone, a pyridone-based compound, is a selective phosphodiesterase III (PDE3) inhibitor used in the clinical setting for the management of acute heart failure.[1] Its therapeutic effects are primarily attributed to its positive inotropic and vasodilatory actions, which are a direct consequence of its mechanism of action.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Olprinone, detailing its mechanism of action, associated signaling pathways, and the experimental methodologies used in its evaluation.

Mechanism of Action and Pharmacological Effects

Olprinone exerts its pharmacological effects primarily through the selective inhibition of the PDE3 enzyme. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in cardiomyocytes and vascular smooth muscle cells.[1] The elevated cAMP levels, in turn, trigger a cascade of downstream signaling events.

In cardiac muscle, increased cAMP enhances the influx of calcium ions, leading to a more forceful contraction (positive inotropic effect).[1] In vascular smooth muscle, elevated cAMP levels promote relaxation, resulting in vasodilation and a reduction in both preload and afterload on the heart.[1]

Beyond its primary effects on the cardiovascular system, Olprinone has also been shown to possess anti-inflammatory properties. Studies have indicated its ability to modulate inflammatory responses associated with myocardial ischemia-reperfusion injury and to reduce the development of multiple organ dysfunction syndromes in animal models.[2][3] These effects are linked to the modulation of signaling pathways such as the nuclear factor kappa-B (NF-κB) and phosphatidylinositol-3-OH kinase-Akt (PI3K-Akt) pathways.

Quantitative Structure-Activity Relationship Data

The following table summarizes the inhibitory activity of Olprinone against various phosphodiesterase (PDE) subtypes, highlighting its selectivity for PDE3.

| Compound | PDE1 IC50 (μM) | PDE2 IC50 (μM) | PDE3 IC50 (μM) | PDE4 IC50 (μM) | Reference |

| Olprinone | 150 | 100 | 0.35 | 14 | [4][5][6] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | R Group | PDE3 Inhibition (%) at 500 μM | IC50 (μM) | Reference |

| 8v | 4-Chlorophenyl | ~95 | 1.68 | [7][8] |

| 8j | 4-Methoxyphenyl | ~90 | 2.66 | [7][8] |

| 8c | Phenyl (Ester) | ~70 | 7.49 | [7][8] |

| 8l | 4-Chlorophenyl (Ester) | ~70 | 7.30 | [7][8] |

| 8o | 4-Methylphenyl (Ester) | ~65 | 8.47 | [7][8] |

| Milrinone (Standard) | - | ~85 | - | [7][8] |

From these data, several key SAR observations can be made for 2-pyridone-based PDE3 inhibitors:

-

The nature of the substituent at the 4-position of the phenyl ring significantly influences inhibitory activity. Electron-withdrawing groups, such as chlorine (in compound 8v ), appear to enhance potency.

-

The presence of a cyano group at the 3-position of the pyridone ring is a common feature in potent inhibitors.

-

Ester-containing derivatives (e.g., 8c , 8l , 8o ) generally exhibit lower potency compared to their nitrile counterparts, suggesting the importance of the nitrile moiety for optimal interaction with the PDE3 active site.

Signaling Pathways

Olprinone's mechanism of action involves the modulation of several key intracellular signaling pathways.

cAMP Signaling Pathway

The primary signaling pathway affected by Olprinone is the cAMP pathway. By inhibiting PDE3, Olprinone prevents the degradation of cAMP to AMP, leading to its accumulation within the cell. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in the observed inotropic and vasodilatory effects.

NF-κB Signaling Pathway

Olprinone has been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB, a key transcription factor involved in the inflammatory response. By suppressing NF-κB, Olprinone can reduce the expression of pro-inflammatory cytokines.

PI3K-Akt Signaling Pathway

The cardioprotective effects of Olprinone have been linked to the activation of the PI3K-Akt signaling pathway. This pathway is crucial for cell survival and can protect cardiac muscle from injury, for example, during ischemia-reperfusion.

Experimental Protocols

Phosphodiesterase III (PDE3) Inhibition Assay

A common method for determining the inhibitory activity of compounds against PDE3 is the fluorescence polarization (FP) assay.

Principle: This assay is based on the change in polarization of fluorescently labeled cAMP (FAM-cAMP) upon its hydrolysis by PDE3. The small, rapidly rotating FAM-cAMP has a low FP value. When PDE3 hydrolyzes FAM-cAMP to FAM-AMP, the resulting linear molecule binds to a larger binding agent, leading to a slower rotation and a higher FP value. Inhibitors of PDE3 will prevent this conversion, thus maintaining a low FP signal.

Workflow:

Detailed Methodology:

-

Reagent Preparation: Prepare a suitable assay buffer (e.g., containing Tris-HCl, MgCl2, and a reducing agent like DTT). Dilute the recombinant human PDE3 enzyme and the test compound (Olprinone or its analogs) to the desired concentrations in the assay buffer. Prepare the FAM-cAMP substrate and the binding agent according to the manufacturer's instructions.

-

Assay Procedure:

-

To the wells of a microplate, add the assay buffer, the diluted PDE3 enzyme, and the test compound at various concentrations. Include control wells with no inhibitor (positive control) and no enzyme (negative control).

-

Initiate the reaction by adding the FAM-cAMP substrate to all wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to occur.

-

Stop the reaction and detect the product by adding the binding agent.

-

Incubate for a further period (e.g., 30 minutes) to allow for the binding to reach equilibrium.

-

-

Data Analysis:

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the positive and negative controls.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Inotropic Activity Measurement

The positive inotropic effect of Olprinone can be assessed using an isolated perfused heart model, commonly known as the Langendorff preparation.[9][10][11][12]

Principle: This ex vivo technique involves isolating the heart from an animal (e.g., a rat or guinea pig) and perfusing it with an oxygenated physiological salt solution in a retrograde manner through the aorta. This maintains the viability and contractility of the heart, allowing for the direct measurement of cardiac function in response to drug administration.

Workflow:

Detailed Methodology:

-

Heart Isolation: Anesthetize the experimental animal and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

-

Cannulation and Perfusion: Mount the heart on the Langendorff apparatus by cannulating the aorta. Immediately begin retrograde perfusion with Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

-

Instrumentation: Insert a fluid-filled balloon, connected to a pressure transducer, into the left ventricle to measure isovolumetric pressure. Place electrodes on the heart to record an electrocardiogram (ECG).

-

Stabilization and Data Acquisition: Allow the heart to stabilize for a period of time (e.g., 20-30 minutes) until a steady baseline of contractile function is achieved.

-

Drug Administration: Introduce Olprinone into the perfusate at various concentrations.

-

Data Analysis: Continuously record hemodynamic parameters, including left ventricular developed pressure (LVDP), the maximal rate of pressure development (+dP/dtmax), and heart rate. Analyze the changes in these parameters from baseline to determine the inotropic effect of the compound.

Conclusion

The structure-activity relationship of Olprinone is centered around its selective inhibition of PDE3, which is dictated by the specific arrangement of its pyridone and imidazopyridine moieties. This targeted inhibition leads to a cascade of intracellular events, primarily through the cAMP signaling pathway, resulting in beneficial inotropic and vasodilatory effects. Furthermore, Olprinone's interaction with other signaling pathways, such as NF-κB and PI3K-Akt, contributes to its broader pharmacological profile, including anti-inflammatory and cardioprotective actions. A thorough understanding of these SAR principles and the application of robust experimental methodologies are crucial for the development of novel and improved cardiotonic agents.

References

- 1. The effects of olprinone, a phosphodiesterase 3 inhibitor, on systemic and cerebral circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 安全验证 [file.glpbio.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. uni-wuerzburg.de [uni-wuerzburg.de]

- 7. Synthesis and evaluation of novel 2-pyridone derivatives as inhibitors of phosphodiesterase3 (PDE3): a target for heart failure and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Langendorff heart - Wikipedia [en.wikipedia.org]

- 9. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SutherlandandHearse [southalabama.edu]

- 11. adinstruments.com [adinstruments.com]

- 12. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]

An In-depth Technical Guide to the Core Mechanism of Olprinone: Selective PDE3 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olprinone is a potent and selective phosphodiesterase 3 (PDE3) inhibitor that has demonstrated significant therapeutic potential, particularly in the management of acute heart failure. Its efficacy stems from a dual mechanism of action: positive inotropic effects on the heart and vasodilatory effects on peripheral vasculature. This guide provides a comprehensive technical overview of the core mechanism of olprinone, focusing on its selective inhibition of PDE3 and the subsequent downstream signaling cascades. Detailed experimental protocols for key assays, quantitative data on its pharmacological effects, and visual representations of the involved pathways are presented to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE3 family is characterized by its dual substrate specificity for both cAMP and cGMP, with a higher affinity for cAMP. Inhibition of PDE3, particularly the PDE3A isoform prevalent in cardiomyocytes and vascular smooth muscle cells, leads to an accumulation of intracellular cAMP. This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates a variety of downstream targets, mediating the physiological responses to PDE3 inhibition.

Olprinone exhibits a high degree of selectivity for PDE3 over other PDE isoforms, which is a key factor in its therapeutic profile. This selectivity minimizes off-target effects and contributes to its favorable safety profile in short-term applications.

Quantitative Pharmacodynamics of Olprinone

The potency and selectivity of olprinone have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Potency of Olprinone against PDE Isoforms

| PDE Isoform | IC₅₀ (μM) | Selectivity vs. PDE3 |

| PDE1 | 150 | ~428-fold |

| PDE2 | 100 | ~285-fold |

| PDE3 | 0.35 | - |

| PDE4 | 14 | ~40-fold |

Data compiled from MedchemExpress.com.[1]

Table 2: In Vitro Vasorelaxant and PDE3 Inhibitory Effects of Olprinone in Human Radial Artery

| Parameter | Value |

| PDE3 Inhibition IC₅₀ | 1.25 μM |

| Vasorelaxation EC₅₀ | 0.107 ± 0.029 μM |

Data from Adachi et al. on isolated human radial artery.[2]

Table 3: In Vivo Hemodynamic Effects of Olprinone in a Porcine Model of Heart Failure

| Olprinone Infusion Rate (μg/kg/min) | Increase in Cardiac Output (%) | Increase in Stroke Volume (%) | Decrease in Systemic Vascular Resistance (%) |

| 0.03 | Dose-dependent increase | Dose-dependent increase | Dose-dependent decrease |

| 0.3 | Dose-dependent increase | Dose-dependent increase | Dose-dependent decrease |

| 3.0 | 40.0 ± 10.8 | 25.6 ± 6.9 | 27.9 ± 4.8 |

Data from a study on conscious pigs with pacing-induced heart failure.[3]

Signaling Pathways of Olprinone's Action

The selective inhibition of PDE3 by olprinone initiates a cascade of intracellular events that differ in cardiomyocytes and vascular smooth muscle cells, leading to its distinct physiological effects.

Inotropic Effect in Cardiomyocytes

In cardiac muscle cells, the accumulation of cAMP and subsequent activation of PKA lead to the phosphorylation of several key proteins involved in excitation-contraction coupling. This results in an increased force of contraction (positive inotropy).

References

The Core of Cardiotonic and Vasodilatory Action: A Technical Guide to Intracellular cAMP Level Changes with Olprinone Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olprinone, a selective phosphodiesterase III (PDE3) inhibitor, exerts potent positive inotropic and vasodilatory effects, positioning it as a critical therapeutic agent in the management of acute heart failure.[1][2] The pharmacological action of Olprinone is intrinsically linked to its ability to modulate the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative effects, and experimental methodologies related to Olprinone-induced changes in intracellular cAMP levels. By presenting detailed signaling pathways, experimental protocols, and quantitative data, this document serves as a comprehensive resource for researchers and professionals in cardiovascular drug development.

Mechanism of Action: Elevating Intracellular cAMP

Olprinone's primary mechanism of action is the selective inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cAMP.[3][4] By inhibiting PDE3, Olprinone effectively prevents the hydrolysis of cAMP to 5'-AMP, leading to an accumulation of intracellular cAMP in cardiomyocytes and vascular smooth muscle cells.[2][4] This elevation in cAMP levels is the linchpin of Olprinone's therapeutic effects.

In cardiac myocytes, the increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several key proteins involved in calcium homeostasis and myofilament function.[5][6] This leads to an enhanced influx of calcium into the cell and increased sensitivity of the contractile machinery, resulting in a positive inotropic effect (increased myocardial contractility).[2][7]

In vascular smooth muscle cells, the rise in cAMP and subsequent PKA activation leads to the phosphorylation of proteins that promote muscle relaxation.[4][7] This results in vasodilation, reducing both preload and afterload on the heart, and contributing to the overall improvement in cardiac function.[2]

Quantitative Data on Olprinone-Induced cAMP Elevation

The following tables summarize the quantitative data from studies investigating the effect of Olprinone on intracellular cAMP levels in relevant cell types.

Table 1: Effect of Olprinone on Intracellular cAMP Levels in Rat Ventricular Myocytes

| Olprinone Concentration (M) | Mean cAMP Concentration (pmol/mg protein) | Standard Deviation |

| Control (0) | 5.8 | 0.5 |

| 10-8 | 6.5 | 0.6 |

| 10-7 | 8.2 | 0.7 |

| 10-6 | 12.5 | 1.1 |

Data adapted from a study on rat ventricular myocytes.[1]

Table 2: Effect of Olprinone on Intracellular cAMP Levels in Human Platelets

| Treatment | Intracellular cAMP (pmol/108 platelets) |

| Control | 4.5 ± 0.3 |

| Olprinone (3.6 µM) | 6.2 ± 0.4* |

*p < 0.05 compared to control. Data represents mean ± SEM.

Signaling Pathways

The signaling cascades initiated by Olprinone are crucial to understanding its cellular effects. The following diagrams, generated using Graphviz, illustrate the key pathways in cardiomyocytes and vascular smooth muscle cells.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phospholamban phosphorylation increases the passive calcium leak from cardiac sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cAMP ELISA Kit - Intracellular (ab323511) | Abcam [abcam.com]

- 6. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 7. Crystallographic, kinetic, and calorimetric investigation of PKA interactions with L-type calcium channels and Rad GTPase - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Olprinone In Vivo

Introduction

Olprinone is a selective phosphodiesterase III (PDE-III) inhibitor used for its positive inotropic and vasodilatory properties, particularly in the management of acute heart failure and for circulatory support during cardiac surgery.[1][2][3] Its mechanism of action involves the inhibition of the PDE-III enzyme, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) in myocardial and vascular smooth muscle cells.[1][4] This elevation in cAMP results in enhanced myocardial contractility and vasodilation, which collectively improve cardiac function by increasing cardiac output and reducing both preload and afterload.[1][3][5] This guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of Olprinone, presenting key data, experimental methodologies, and relevant signaling pathways.

Pharmacodynamics of Olprinone

The primary pharmacodynamic effect of Olprinone stems from its selective inhibition of the PDE-III enzyme.[4][6] This inhibition prevents the degradation of cAMP, leading to its accumulation in cardiac and vascular smooth muscle cells.[7]

Cardiovascular Effects:

-

Positive Inotropic Effect: In cardiomyocytes, increased cAMP levels enhance calcium ion influx, leading to increased myocardial contractility.[3][8]

-

Vasodilatory Effect: In vascular smooth muscle cells, elevated cAMP levels lead to vasorelaxation, resulting in decreased systemic and pulmonary vascular resistance.[3][9] This reduces both cardiac preload and afterload.[1][5][10]

-

Hemodynamic Changes: Clinically, these effects manifest as an increase in the cardiac index and a decrease in systemic vascular resistance.[9] Studies have shown that the vasodilatory effect may occur at lower plasma concentrations than the inotropic effect.[9] For instance, a vasodilating effect was observed to initiate at around 20 ng/mL, with a minimum effective concentration for both inotropic and vasodilatory effects being approximately 40 ng/mL.[9]

Anti-inflammatory and Cytoprotective Effects:

Recent studies have highlighted the anti-inflammatory and protective effects of Olprinone in various models of tissue injury.

-

Hepatoprotection: In a rat model of sepsis after partial hepatectomy, Olprinone administration increased survival rates and reduced the expression of pro-inflammatory markers such as TNF-α, CXCL1, and inducible nitric oxide synthase (iNOS).[2][4][11] This effect is partly mediated by the suppression of the NF-κB signaling pathway.[2][4][11]

-

Cardioprotection: Olprinone has been shown to protect the myocardium against infarction in animal models. This cardioprotective effect is suggested to be mediated through the activation of the PI3K-Akt signaling pathway and the inhibition of the mitochondrial permeability transition pore (mPTP) opening during reperfusion.[12]

-

Systemic Inflammation: In a mouse model of zymosan-induced multiple organ dysfunction, Olprinone treatment attenuated peritoneal exudation, polymorphonuclear cell migration, and reduced lung, liver, and pancreatic injury.[13]

Signaling Pathways

The core mechanism of Olprinone's action and its downstream effects are illustrated in the following signaling pathway diagrams.

Primary signaling pathway of Olprinone in cardiovascular cells.

References

- 1. Population pharmacokinetics of olprinone in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Olprinone, a Selective Phosphodiesterase III Inhibitor, Has Protective Effects in a Septic Rat Model after Partial Hepatectomy and Primary Rat Hepatocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of olprinone, a phosphodiesterase 3 inhibitor, on systemic and cerebral circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Possible mechanisms underlying the vasodilatation induced by olprinone, a phosphodiesterase III inhibitor, in rabbit coronary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effects of Olprinone, a Phosphodiesterase 3 Inhibitor, on Systemic and Cerebral Circulation | Bentham Science [eurekaselect.com]

- 9. i-repository.net [i-repository.net]

- 10. Population pharmacokinetics of olprinone in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Olprinone, a Selective Phosphodiesterase III Inhibitor, Has Protective Effects in a Septic Rat Model after Partial Hepatectomy and Primary Rat Hepatocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cardioprotection induced by olprinone, a phosphodiesterase III inhibitor, involves phosphatidylinositol-3-OH kinase-Akt and a mitochondrial permeability transition pore during early reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Olprinone, a specific phosphodiesterase (PDE)-III inhibitor, reduces the development of multiple organ dysfunction syndrome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Olprinone Hydrochloride: A Technical Guide to its Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olprinone hydrochloride, a potent and selective phosphodiesterase III (PDE3) inhibitor, has emerged as a significant pharmacological tool in basic research. This technical guide provides an in-depth overview of the core applications of Olprinone hydrochloride in experimental settings. It details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of PDE3 inhibition.

Mechanism of Action

Olprinone exerts its effects by selectively inhibiting the PDE3 enzyme. This inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to its intracellular accumulation. The physiological consequences of increased cAMP are tissue-specific, primarily manifesting as positive inotropic effects in the heart and vasodilation in smooth muscle.

Cardiac Effects

In cardiac myocytes, elevated cAMP levels enhance the influx of Ca2+ ions, which strengthens myocardial contractility. This positive inotropic effect is a cornerstone of Olprinone's application in heart failure research.

Vascular Effects

Conversely, in vascular smooth muscle cells, increased cAMP leads to a decrease in intracellular Ca2+ concentration, resulting in vasodilation. This dual action of enhancing cardiac output while reducing peripheral vascular resistance makes Olprinone a subject of interest in studies on cardiovascular diseases.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters of Olprinone hydrochloride, providing a comparative overview of its potency and selectivity.

| Parameter | Value | Species/Tissue | Reference |

| IC50 (PDE1) | 150 µM | - | |

| IC50 (PDE2) | 100 µM | - | |

| IC50 (PDE3) | 0.35 µM | - | |

| IC50 (PDE4) | 14 µM | - | |

| IC50 (PDE3) | 1.25 µM | Human Radial Artery | |

| EC50 | 0.107 ± 0.029 µM | Human Radial Artery |

Signaling Pathways

The primary signaling pathway affected by Olprinone hydrochloride involves the modulation of intracellular cAMP levels.

Beyond its primary cardiovascular effects, research has elucidated Olprinone's role in modulating inflammatory and apoptotic pathways, particularly in the context of ischemia-reperfusion injury.

Key Experimental Applications and Protocols

Olprinone hydrochloride has been utilized in a variety of in vivo and in vitro models to investigate its therapeutic potential.

Myocardial Ischemia-Reperfusion Injury in Rats

This model is crucial for studying the cardioprotective effects of Olprinone.

Experimental Workflow:

Protocol:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized.

-

Ischemia Induction: The left anterior descending (LAD) coronary artery is occluded for 25-30 minutes to induce myocardial ischemia.

-

Drug Administration: Olprinone hydrochloride (0.2 mg/kg) is administered intraperitoneally 15 minutes after the onset of ischemia.

-

Reperfusion: The occlusion is released, allowing for reperfusion for a period of 1 to 24 hours.

-

Analysis: At the end of the reperfusion period, the heart is harvested for various analyses, including:

-

Histological examination to assess myocardial injury.

-

Measurement of pro-inflammatory cytokines (TNF-α, IL-1β).

-

Expression of adhesion molecules (ICAM-1, P-Selectin).

-

Markers of apoptosis (Bax, Bcl-2, Fas-L, TUNEL staining).

-

NF-κB expression.

-

Key Findings: Olprinone administration has been shown to significantly reduce myocardial injury, inflammation, and apoptosis in this model.

Cerebral Ischemia-Reperfusion Injury in Rats

This model investigates the neuroprotective effects of Olprinone.

Protocol:

-

Ischemia Induction: Focal cerebral ischemia is induced by transient middle cerebral artery occlusion (MCAo) for 2 hours.

-

Drug Administration: Olprinone is administered 5 minutes before the onset of reperfusion.

-

Reperfusion: Reperfusion is allowed for 22 hours.

-

Analysis: Brain tissue is analyzed for:

-

Infarct size.

-

Expression of inducible nitric oxide synthase (iNOS) and nitrotyrosine.

-

Levels of IL-1β and ICAM-1.

-

Apoptotic markers (TUNEL, Bax, Bcl-2).

-

Key Findings: Olprinone treatment has been demonstrated to reduce infarct size and inhibit inflammatory and apoptotic responses in the brain following ischemia-reperfusion.

Lipopolysaccharide (LPS)-Induced Lung Injury in Rats

This model is used to study the anti-inflammatory effects of Olprinone in the context of acute lung injury.

Protocol:

-

Drug Administration: Rats are pretreated with Olprinone (0.2 mg/kg, i.p.) 30 minutes before LPS injection.

-

Injury Induction: Lung inflammation is induced by intravenous injection of LPS.

-

Sample Collection: Blood and lung specimens are collected at 1 and 6 hours post-LPS injection. Bronchoalveolar lavage (BAL) is also performed.

-

Analysis: Samples are analyzed for:

-

Neutrophil infiltration in the lungs.

-

Levels of inflammatory cytokines (TNF-α, IL-6) and anti-inflammatory cytokine (IL-10) in serum and BAL fluid.

-

Key Findings: Olprinone pretreatment significantly inhibits LPS-induced neutrophil influx and suppresses the production of pro-inflammatory cytokines while increasing the level of the anti-inflammatory cytokine IL-10.

In Vitro Vasodilation Studies

These experiments are designed to directly assess the vasodilatory properties of Olprinone.

Protocol:

-

Tissue Preparation: Endothelium-denuded smooth muscle strips from rabbit coronary arteries or human radial arteries are prepared.

-

Contraction Induction: The arterial strips are contracted with an agent such as acetylcholine or phenylephrine.

-

Olprinone Application: Increasing concentrations of Olprinone are applied to the contracted tissue.

-

Measurement: Isometric force and membrane potential are measured simultaneously to quantify the relaxation response.

Key Findings: Olprinone induces potent vasodilation in isolated arterial preparations, confirming its direct effect on vascular smooth muscle.

Additional Research Applications

Beyond the detailed protocols above, Olprinone hydrochloride has been investigated in several other research areas, including:

-

Pulmonary Hypertension: Studies have explored its vasodilating effects on pulmonary vessels.

-

Arrhythmia: Its electrophysiological effects are a subject of ongoing research.

-

Septic Shock: Its anti-inflammatory properties may have therapeutic implications in sepsis.

-

Spinal Cord Injury: Research suggests it can attenuate the inflammatory response and apoptosis following spinal cord trauma.

Conclusion

Olprinone hydrochloride is a versatile and valuable tool for basic research, particularly in the fields of cardiovascular disease, inflammation, and ischemia-reperfusion injury. Its well-defined mechanism of action as a selective PDE3 inhibitor, coupled with a growing body of evidence from diverse experimental models, underscores its importance for scientists and drug development professionals. This guide provides a foundational understanding of Olprinone's applications and offers a starting point for the design of future investigations into its therapeutic potential.

Olprinone's Impact on Hepatoprotection in Liver Injury Models

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Olprinone, a selective phosphodiesterase III (PDE3) inhibitor, is clinically utilized for its inotropic and vasodilatory effects in the management of acute heart failure. Beyond its cardiovascular applications, a growing body of preclinical evidence highlights its significant hepatoprotective potential. This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental methodologies related to olprinone's role in mitigating liver injury. By inhibiting PDE3, olprinone increases intracellular cyclic adenosine monophosphate (cAMP), triggering signaling cascades that suppress inflammation, reduce apoptosis, and protect against oxidative stress. This document synthesizes data from key studies, details the underlying signaling pathways, and presents standardized experimental protocols to facilitate further research and development in this promising therapeutic area.

Quantitative Data Presentation

The efficacy of olprinone in various liver injury models has been quantified through several key biochemical and histological markers. The following tables summarize the pertinent data for comparative analysis.

Table 1: Effect of Olprinone on Inflammatory Markers in Endotoxin-Induced Liver Injury Models

| Model | Species | Marker | Control/Vehicle | Injury + Vehicle | Injury + Olprinone | Source |

| PH/LPS | Rat | Serum TNF-α (pg/mL) | N/A | ~4000 | ~1500 | [1][2][3] |

| PH/LPS | Rat | Serum IL-6 (pg/mL) | N/A | ~12000 | ~4000 | [1][2][3] |

| LPS on Kupffer Cells | Rat | TNF-α Production (pg/mL) | N/A | 2220 ± 116 | 1386 ± 199 | [4][5] |

| Hepatic I/R | Rat | Liver TNF-α (pg/mg protein) | ~5 | ~75 | ~30 | [6] |

| Hepatic I/R | Rat | Liver IL-6 (pg/mg protein) | ~150 | ~1200 | ~500 | [6] |

PH/LPS: Partial Hepatectomy/Lipopolysaccharide; I/R: Ischemia/Reperfusion.

Table 2: Effect of Olprinone on Liver Injury and Function Markers

| Model | Species | Marker | Injury + Vehicle | Injury + Olprinone | Source | | :--- | :--- | :--- | :--- | :--- | | Hepatic I/R | Rat | Serum ALT (IU/L) | ~2800 | ~1200 |[7][8] | | Hepatic I/R | Rat | Serum AST (IU/L) | ~4500 | ~2500 |[7][8] | | PH/LPS | Swine | Prothrombin Activity (%) | Decreased | Improved |[9] | | EHx | Rat | Survival Rate (%) | 13.3% | 33.3% |[10] |

EHx: Excessive Hepatectomy.

Table 3: Effect of Olprinone on Cellular Apoptosis and Damage

| Model | Species | Marker | Injury + Vehicle | Injury + Olprinone | Source | | :--- | :--- | :--- | :--- | :--- | | PH/LPS | Rat | TUNEL-positive nuclei/mm² | ~12 | ~4 |[11] | | EHx | Rat | Apoptosis | Increased | Reduced |[10] | | Hepatic I/R | Rat | Mitochondrial Damage (GLDH) | Increased | Prevented |[7] |

GLDH: Glutamate Dehydrogenase.

Core Signaling Pathways

Olprinone exerts its hepatoprotective effects primarily through the modulation of the cAMP signaling pathway. As a selective PDE3 inhibitor, it prevents the degradation of cAMP, leading to its accumulation within hepatocytes and other liver cells. This initiates a cascade of downstream events crucial for cell survival and inflammation control.

-

cAMP Elevation: Olprinone directly inhibits the PDE3 enzyme, increasing intracellular cAMP levels.[1][6]

-

PKA Activation: Elevated cAMP activates Protein Kinase A (PKA), a key downstream effector that phosphorylates numerous target proteins.[12]

-

Inflammation Suppression: Activated PKA can interfere with pro-inflammatory signaling. A major target is the Nuclear Factor-kappa B (NF-κB) pathway. Olprinone has been shown to suppress the activation and nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[1][2][6] It also suppresses the activation of p38 MAPK and JNK, other critical pathways in the inflammatory response.[6]

-

Apoptosis Regulation: Olprinone treatment has been demonstrated to reduce hepatocyte apoptosis in liver injury models.[1][10] This is potentially mediated by PKA-dependent pathways that can influence the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

-

Akt Pathway Activation: Some studies suggest that olprinone's protective effects are also mediated through the activation of the protein kinase Akt (PKB), a central signaling node for cell survival and metabolism.[7][8]

Caption: Core signaling pathways modulated by olprinone for hepatoprotection.

Experimental Protocols

Reproducible experimental models are critical for evaluating hepatoprotective agents. Below are detailed methodologies for key liver injury models where olprinone has been or could be tested.

Hepatic Ischemia/Reperfusion (I/R) Injury Model

This model simulates the injury that occurs during liver transplantation and major hepatic resections.[6][7]

Caption: Experimental workflow for a rodent hepatic I/R injury model.

-

Objective: To assess the effect of olprinone on acute liver damage caused by a temporary interruption of blood supply.

-

Animal Model: Male Wistar or Sprague-Dawley rats (250-300g).

-

Procedure:

-

Anesthesia: Induce anesthesia using isoflurane or intraperitoneal pentobarbital.

-

Surgery: Perform a midline laparotomy to expose the liver. Isolate the portal triad (hepatic artery, portal vein, bile duct) supplying the median and left lateral liver lobes.

-

Treatment: Administer olprinone (e.g., 1 µg/kg/min) or saline vehicle via continuous intravenous infusion, often starting before ischemia and continuing through reperfusion.

-

Ischemia: Occlude the isolated portal triad with a non-traumatic microvascular clamp for 60 minutes. This induces warm ischemia in approximately 70% of the liver.

-

Reperfusion: Remove the clamp to restore blood flow. Allow reperfusion for a period of 2 to 6 hours.

-

Endpoint Analysis: Collect blood via cardiac puncture to measure serum ALT and AST. Harvest liver tissue for histological analysis (H&E staining), immunohistochemistry (e.g., for inflammatory cell infiltration), and molecular analysis (e.g., cytokine levels, Western blot for signaling proteins).

-

Endotoxin (LPS)-Induced Liver Injury Model

This model mimics the hepatic injury seen in sepsis and endotoxemia.[1][2]

Caption: Experimental workflow for an LPS-induced acute liver injury model.

-

Objective: To evaluate olprinone's anti-inflammatory effects against a potent bacterial endotoxin.

-

Animal Model: Male C57BL/6 mice or Wistar rats.

-

Procedure:

-

Treatment: Administer olprinone (e.g., 0.1-0.3 mg/kg) or vehicle intraperitoneally (IP) or intravenously (IV).

-

Induction: After a short interval (e.g., 30-60 minutes), inject a single dose of Lipopolysaccharide (LPS) from E. coli (1-10 mg/kg, IP). In some models, a partial hepatectomy is performed prior to LPS administration to increase sensitivity to endotoxic shock.[1]

-

Incubation: House the animals for a defined period (typically 4-8 hours) to allow the inflammatory cascade to develop.

-

Endpoint Analysis: Collect blood and liver tissue. Analyze serum for TNF-α, IL-6, and other cytokines using ELISA. Assess liver tissue for neutrophil infiltration (MPO staining), NF-κB activation (EMSA or Western blot), and gene expression of inflammatory mediators (RT-qPCR).

-

Bile Duct Ligation (BDL)-Induced Cholestatic Injury and Fibrosis Model

This model is the gold standard for studying cholestasis-induced liver fibrosis.[13]

Caption: Experimental workflow for a BDL-induced liver fibrosis model.

-

Objective: To assess the long-term efficacy of olprinone in preventing the progression of liver fibrosis resulting from bile duct obstruction.

-

Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.

-

Procedure:

-

Surgery: Under anesthesia, perform a laparotomy. Carefully isolate the common bile duct. Ligate the duct in two places using surgical silk and transect it between the ligatures to ensure complete and permanent obstruction.

-

Treatment: Administer olprinone or vehicle daily for 14 to 28 days. Administration can be via oral gavage, IP injection, or a subcutaneously implanted osmotic minipump for continuous delivery.

-

Endpoint Analysis: At the end of the treatment period, collect blood and liver tissue. Assess serum for markers of cholestasis (e.g., bilirubin, alkaline phosphatase). Quantify liver fibrosis by:

-

Histology: Sirius Red staining for collagen deposition.

-

Immunohistochemistry: Staining for alpha-smooth muscle actin (α-SMA) to identify activated hepatic stellate cells.

-

Biochemical: Measurement of hydroxyproline (HYP) content in liver homogenates.

-

-

Conclusion and Future Directions

The evidence strongly indicates that olprinone possesses significant hepatoprotective properties across multiple acute liver injury models. Its mechanism of action, centered on the elevation of cAMP and subsequent suppression of key inflammatory and apoptotic pathways, presents a compelling rationale for its therapeutic potential. The quantitative data consistently demonstrate a reduction in liver enzymes, inflammatory cytokines, and cellular damage.

For drug development professionals, olprinone represents a promising candidate for repurposing. Future research should focus on:

-

Chronic Liver Disease Models: Evaluating the efficacy of olprinone in long-term models of non-alcoholic steatohepatitis (NASH) and alcoholic liver disease.

-

Dose-Response and Pharmacokinetics: Establishing a clear pharmacokinetic/pharmacodynamic relationship in the context of liver disease to optimize dosing strategies.

-

Combination Therapies: Investigating potential synergies between olprinone and other hepatoprotective agents to enhance therapeutic outcomes.

The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers to build upon these findings and accelerate the translation of olprinone from a preclinical candidate to a potential clinical therapy for liver diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Olprinone, a Selective Phosphodiesterase III Inhibitor, Has Protective Effects in a Septic Rat Model after Partial Hepatectomy and Primary Rat Hepatocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Olprinone, a Selective Phosphodiesterase III Inhibitor, Has Protective Effects in a Septic Rat Model after Partial Hepatectomy and Primary Rat Hepatocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The phosphodiesterase III inhibitor olprinone decreases sensitivity of rat Kupffer cells to endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of olprinone, a phosphodiesterase III inhibitor, on hepatic ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. Hepatoprotective effect by pretreatment with olprinone in a swine partial hepatectomy model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Olprinone attenuates excessive shear stress through up-regulation of endothelial nitric oxide synthase in a rat excessive hepatectomy model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hepatic PKA Mediates Liver and Pancreatic α-Cell Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Animal models for the study of liver fibrosis: new insights from knockout mouse models - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective effects of Olprinone in cerebral ischemia

An In-depth Technical Guide on the Neuroprotective Effects of Olprinone in Cerebral Ischemia

Abstract

Cerebral ischemia initiates a cascade of detrimental events, including excitotoxicity, inflammation, and apoptosis, culminating in neuronal death and significant neurological deficits. Olprinone, a specific phosphodiesterase III (PDE3) inhibitor, has emerged as a potential neuroprotective agent. By preventing the degradation of cyclic adenosine monophosphate (cAMP), Olprinone modulates various intracellular signaling pathways that are critical for neuronal survival. This technical guide provides a comprehensive overview of the neuroprotective effects of Olprinone, presenting quantitative data from preclinical studies, detailing experimental protocols, and visualizing the core signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic avenues for ischemic stroke.

Core Mechanism of Action

Olprinone is a selective inhibitor of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cAMP.[1][2][3][4] By inhibiting PDE3, Olprinone leads to an increase in intracellular cAMP levels.[4][5] This elevation in cAMP, a crucial second messenger, activates downstream effectors like Protein Kinase A (PKA), which in turn mediate a range of cellular responses, including anti-inflammatory, anti-apoptotic, and pro-survival signals, contributing to its neuroprotective profile.[6][7][8][9]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative outcomes from studies evaluating Olprinone's efficacy in animal models of cerebral ischemia.

Table 1: Effect of Olprinone on Infarct Volume and Neuronal Survival

| Animal Model | Ischemia Model | Olprinone Dosage | Outcome Measure | Result | Reference |

|---|---|---|---|---|---|

| Rat | Middle Cerebral Artery Occlusion (MCAO) | Not Specified | Infarct Size | Marked Reduction | [1] |

| Rat | 4-Vessel Occlusion (Global Ischemia) | 30 µg/kg/min | Number of Surviving CA1 Neurons | 49.9 ± 9.2 (vs. 7.2 ± 3.4 in control) | [10] |

| Cultured Cerebral Neurons | Hypoxia/Glucose Deprivation | 10⁻¹¹ - 10⁻⁵ mol/L | Cell Viability | Significantly Higher (Dose-dependent) |[10] |

Table 2: Effect of Olprinone on Biochemical and Cellular Markers

| Animal Model | Ischemia Model | Olprinone Dosage | Outcome Measure | Result | Reference |

|---|---|---|---|---|---|

| Rat | MCAO | Not Specified | IL-1β Expression | Markedly Inhibited | [1] |

| Rat | MCAO | Not Specified | ICAM-1 Expression | Markedly Inhibited | [1] |

| Rat | MCAO | Not Specified | Apoptosis (TUNEL, Bax) | Reduced Levels | [1] |

| Rat | MCAO | Not Specified | Bcl-2 Expression | Increased Levels | [1] |

| Rat | Global Ischemia | 30 µg/kg/min | CREB Phosphorylation | Increased | [10] |

| Mice | Spinal Cord Injury | 0.2 mg/kg | Neutrophil Infiltration (MPO activity) | Significantly Reduced | [5] |

| Mice | Spinal Cord Injury | 0.2 mg/kg | Pro-inflammatory Cytokines | Significantly Reduced | [5] |

| Mice | Spinal Cord Injury | 0.2 mg/kg | NF-κB Expression | Significantly Reduced |[5] |

Key Experimental Protocols

The evaluation of Olprinone's neuroprotective effects predominantly relies on rodent models of focal cerebral ischemia.

Middle Cerebral Artery Occlusion (MCAO) Model

The intraluminal suture method for MCAO is a widely accepted model for inducing focal cerebral ischemia that mimics human stroke.[11][12]

-

Animal Selection: Male rats (e.g., Sprague-Dawley or Wistar, 200-250g) are often preferred to avoid the neuroprotective influence of estrogen.[11] Animals are typically fasted overnight.[11]

-

Anesthesia: Anesthesia is induced, commonly with an intraperitoneal injection of ketamine and xylazine.[13]

-

Surgical Procedure:

-

A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

A 4-0 nylon monofilament suture, with its tip blunted by heating and often coated with poly-L-lysine to ensure consistent infarction, is prepared.[11][14]

-

The suture is introduced into the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).[1][11]

-

The occlusion is maintained for a specific duration (e.g., 2 hours) to induce ischemia.[1]

-

-

Reperfusion: Reperfusion is achieved by withdrawing the suture, allowing blood flow to be restored.[1][11] Olprinone is typically administered just before or at the onset of reperfusion.[1]

Assessment of Infarct Volume

-

Tissue Preparation: 24 to 72 hours post-reperfusion, the animal is euthanized, and the brain is removed.[11][14] The brain is often chilled or frozen briefly to facilitate slicing.[11]

-

TTC Staining: The brain is cut into 2-mm coronal sections.[11][13] These slices are then immersed in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) for 15-30 minutes at 37°C.[11][13]

-

Analysis: Viable tissue is stained red by TTC, while the infarcted, ischemic tissue remains white.[11] The slices are imaged, and the infarct area is quantified using image analysis software to calculate the total infarct volume.[13]

Neurological Deficit Scoring

Functional outcome is assessed using a neurological deficit score, where a blinded observer evaluates the animal's motor function. A typical scale is:

-

0: No observable deficit.

-

1: Failure to extend the contralateral forepaw fully.

-

2: Circling to the contralateral side.

-

3: Falling to the contralateral side.

-

4: No spontaneous motor activity.

Signaling Pathways and Visualizations

Olprinone's neuroprotection is mediated through several interconnected signaling pathways stemming from the accumulation of intracellular cAMP.

cAMP-PKA-CREB Pro-Survival Pathway

The primary neuroprotective mechanism involves the canonical cAMP pathway. Olprinone inhibits PDE3, increasing cAMP levels. This activates PKA, which then phosphorylates the cAMP response element-binding protein (CREB).[10] Phosphorylated CREB (pCREB) translocates to the nucleus, promoting the transcription of anti-apoptotic and pro-survival genes, such as Bcl-2.

Caption: Olprinone activates the pro-survival cAMP/PKA/CREB signaling cascade.

Anti-Inflammatory Mechanism

Cerebral ischemia triggers a potent inflammatory response, involving the activation of microglia and infiltration of neutrophils, which exacerbates neuronal damage. Olprinone exerts anti-inflammatory effects by increasing cAMP, which can suppress the activation of inflammatory cells and reduce the expression of pro-inflammatory mediators like IL-1β, ICAM-1, and the transcription factor NF-κB.[1][5]

Caption: Olprinone mitigates neuroinflammation by elevating cAMP levels.

Anti-Apoptotic Pathway

Apoptosis, or programmed cell death, is a key contributor to neuronal loss following an ischemic insult. Olprinone treatment has been shown to reduce apoptotic markers.[1] This effect is achieved by modulating the balance of the Bcl-2 family of proteins. The cAMP/PKA pathway can upregulate the expression of the anti-apoptotic protein Bcl-2 while reducing levels of the pro-apoptotic protein Bax, thereby inhibiting the activation of executioner caspases and preventing cell death.[1]

Caption: Olprinone inhibits apoptosis by regulating Bcl-2 family proteins.

Preclinical Evaluation Workflow

The following diagram illustrates a standard workflow for assessing the neuroprotective potential of a compound like Olprinone in a preclinical setting.

References

- 1. Neuroprotective effects of olprinone after cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Olprinone: a phosphodiesterase III inhibitor with positive inotropic and vasodilator effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The effects of olprinone, a phosphodiesterase 3 inhibitor, on systemic and cerebral circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Olprinone attenuates the acute inflammatory response and apoptosis after spinal cord trauma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intracellular compartmentation of cAMP promotes neuroprotection and regeneration of CNS neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Multifaceted Roles of cAMP Signaling in the Repair Process of Spinal Cord Injury and Related Combination Treatments [frontiersin.org]

- 8. Multifaceted Roles of cAMP Signaling in the Repair Process of Spinal Cord Injury and Related Combination Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Compartmentalization of local cAMP signaling in neuronal growth and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effects of the phosphodiesterase inhibitor olprinone on global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]

- 13. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]

- 14. ahajournals.org [ahajournals.org]

A Technical Whitepaper on the Anti-inflammatory Properties of Olprinone in Septic Shock Models

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant challenge in critical care medicine. The pathophysiology is characterized by a severe inflammatory cascade, leading to septic shock, multiple organ dysfunction syndrome (MODS), and high mortality rates. This document provides a comprehensive technical overview of the anti-inflammatory properties of Olprinone, a selective phosphodiesterase III (PDE3) inhibitor, as demonstrated in various preclinical septic shock models. Evidence suggests that Olprinone attenuates the inflammatory response by modulating key signaling pathways, primarily through the inhibition of nuclear factor-kappa B (NF-κB) and the activation of the Akt signaling pathway. This paper summarizes the quantitative effects of Olprinone on inflammatory mediators, details the experimental protocols used in these studies, and visualizes the proposed mechanisms of action and experimental workflows.

Introduction to Olprinone and its Core Mechanism

Olprinone is a selective inhibitor of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE3, Olprinone increases intracellular cAMP levels in cells like vascular smooth muscle and cardiomyocytes, leading to inotropic and vasodilatory effects.[1] Beyond its hemodynamic properties, emerging research has highlighted its significant anti-inflammatory capabilities. The elevation of intracellular cAMP is central to these effects, initiating downstream signaling that suppresses the production of pro-inflammatory cytokines and other mediators that drive the pathology of septic shock.

Caption: Olprinone's core mechanism of action.

Evidence from Preclinical Septic Shock Models

The anti-inflammatory effects of Olprinone have been evaluated in several well-established animal models of sepsis, which mimic different aspects of the human condition.

Experimental Sepsis Models

-

Cecal Ligation and Puncture (CLP): Considered the gold standard for sepsis research, this model induces polymicrobial peritonitis that closely resembles the clinical progression of human abdominal sepsis.[2][3][4]

-

Lipopolysaccharide (LPS) Injection: This model uses a purified component from the cell wall of Gram-negative bacteria to induce a potent, systemic inflammatory response, often referred to as endotoxemia.[2][4][5]

-

Zymosan-induced MODS: Zymosan, a component of yeast cell walls, is used to induce a generalized inflammatory response leading to multiple organ failure, providing another model to study systemic inflammation.[6]

-

Partial Hepatectomy plus LPS (PH/LPS): This model is specifically designed to study endotoxin-induced liver injury in a state of increased susceptibility, such as after major surgery.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Rodent Experimental Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]

- 5. jcritintensivecare.org [jcritintensivecare.org]

- 6. Olprinone, a specific phosphodiesterase (PDE)-III inhibitor, reduces the development of multiple organ dysfunction syndrome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Olprinone in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of olprinone in human plasma. The described method utilizes a simple liquid-liquid extraction for sample preparation and offers high sensitivity with a lower limit of quantification of 0.1 ng/mL. This method has been successfully applied to clinical pharmacokinetic studies of olprinone.

Introduction

Olprinone is a specific phosphodiesterase III (PDE-III) inhibitor used for the treatment of acute heart failure.[1][2] By inhibiting PDE-III, olprinone increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to positive inotropic and vasodilatory effects.[1][2][3] Accurate quantification of olprinone in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. This document provides a detailed protocol for a validated HPLC-MS/MS method suitable for such applications.

Signaling Pathway of Olprinone

Olprinone exerts its therapeutic effects by selectively inhibiting phosphodiesterase III (PDE3). This inhibition prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to its accumulation within cardiac and vascular smooth muscle cells. The elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in increased cardiac contractility and vasodilation.[1][2][3] Additionally, olprinone has been shown to exhibit cardioprotective effects through the activation of the PI3K-Akt signaling pathway and inhibition of the mitochondrial permeability transition pore (mPTP) opening.[4] It has also been observed to suppress the activation of NF-κB, a key signaling pathway involved in inflammation.[5]

Caption: Olprinone's mechanism of action and downstream signaling effects.

Experimental Protocol

Materials and Reagents

-

Olprinone reference standard

-

Codeine (Internal Standard, IS)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Ethyl acetate

-

Isopropanol

-

Sodium carbonate

-

Human plasma (blank)

Equipment

-

HPLC system with a tandem mass spectrometer (e.g., Agilent, Sciex, Waters)

-

Analytical column: Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or equivalent[1][6]

-

Vortex mixer

-

Centrifuge

-

Pipettes and tips

Preparation of Solutions

-

Olprinone Stock Solution (1 mg/mL): Accurately weigh and dissolve the olprinone reference standard in a 50:50 (v/v) methanol-water mixture.[1][2]

-

Internal Standard (IS) Stock Solution (100 ng/mL): Prepare a stock solution of codeine in a 50:50 (v/v) methanol-water mixture.[1][2]

-

Working Standard Solutions: Serially dilute the olprinone stock solution with the 50:50 (v/v) methanol-water mixture to prepare working standard solutions at desired concentrations.[1][2]

-

Mobile Phase: Prepare a mobile phase consisting of a 50:50 (v/v) mixture of methanol and 10 mmol/L ammonium acetate containing 1% formic acid.[1][6]

Sample Preparation

The following workflow outlines the liquid-liquid extraction procedure for plasma samples.

Caption: Workflow for the extraction of olprinone from plasma samples.

-

Thaw plasma samples at room temperature.[1]

-

To 100 µL of plasma, add 50 µL of the internal standard solution (100 ng/mL codeine).[1][2]

-

For calibration standards and quality control (QC) samples, add 50 µL of the respective working standard solutions. For unknown samples, add 50 µL of methanol-water (50:50, v/v).[1][2]

-

Add 50 µL of 0.1 mol/L sodium carbonate solution and vortex for 10 seconds.[1][2]

-

Add 3 mL of ethyl acetate-isopropanol (95:5, v/v) and vortex for 10 minutes.[1][2]

-

Transfer the organic supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase and inject it into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

| Parameter | Value |

| HPLC Column | Zorbax SB-C18, 4.6 x 150 mm, 5 µm[1][6] |

| Mobile Phase | Methanol:10 mmol/L Ammonium Acetate with 1% Formic Acid (50:50, v/v)[1][6] |

| Flow Rate | 1.0 mL/min[1][6] |

| Injection Volume | 50 µL[7] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][6] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[1][6] |

| MRM Transitions | Olprinone: m/z 251.4 → 155.3, Codeine (IS): m/z 300.1 → 165.1[1] |

Method Validation Data

The method was validated for linearity, sensitivity, precision, and accuracy.

Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL[1][6] |

| Correlation Coefficient (r) | > 0.999[1][6] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1][6] |

| Limit of Detection (LOD) | 0.03 ng/mL[2] |

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |

| Low | 0.3 | < 6.06%[1] | < 6.06%[1] | < 9.92%[1] |

| Medium | 3.0 | < 6.06%[1] | < 6.06%[1] | < 9.92%[1] |

| High | 80 | < 6.06%[1] | < 6.06%[1] | < 9.92%[1] |

RSD: Relative Standard Deviation, RE: Relative Error

Conclusion

The HPLC-MS/MS method described in this application note is a simple, specific, and highly sensitive assay for the quantification of olprinone in human plasma.[6] With a short analytical run time and small sample volume requirement, this method is well-suited for high-throughput analysis in clinical and research settings.[1] The validation data demonstrates that the method is reliable, accurate, and precise for its intended purpose.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. i-repository.net [i-repository.net]

- 4. Cardioprotection induced by olprinone, a phosphodiesterase III inhibitor, involves phosphatidylinositol-3-OH kinase-Akt and a mitochondrial permeability transition pore during early reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Olprinone, a Selective Phosphodiesterase III Inhibitor, Has Protective Effects in a Septic Rat Model after Partial Hepatectomy and Primary Rat Hepatocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Method development and validation of olprinone in human plasma by HPLC coupled with ESI-MS-MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Population pharmacokinetics of olprinone in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Olprinone Administration in a Rat Model of Myocardial Infarction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of olprinone in a rat model of myocardial infarction (MI), summarizing key quantitative data and detailing experimental protocols based on published research. The information is intended to guide researchers in designing and executing studies to evaluate the cardioprotective effects of olprinone.

Introduction

Olprinone, a specific phosphodiesterase III (PDE3) inhibitor, has demonstrated positive inotropic and vasodilatory effects, making it a compound of interest for the treatment of heart failure.[1][2] In the context of myocardial infarction, research suggests that olprinone may offer cardioprotective benefits by improving cardiac function, reducing infarct size, and modulating key signaling pathways involved in cell survival and inflammation.[3][4][5][6] These notes provide detailed protocols for inducing MI in rats and for the subsequent administration and evaluation of olprinone's effects.

Quantitative Data Summary

The following tables summarize the quantitative outcomes of olprinone administration in a rat model of myocardial ischemia-reperfusion (I/R) injury.

Table 1: Hemodynamic Effects of Olprinone in a Rat I/R Model [3]

| Treatment Group | dp/dt max (mmHg/s) | -dp/dt max (mmHg/s) |